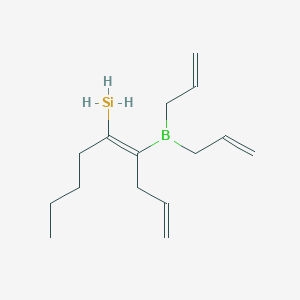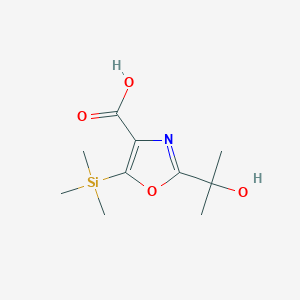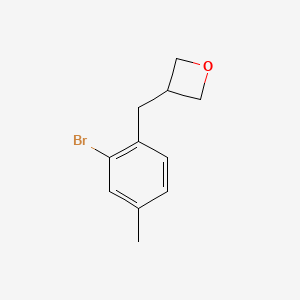
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane is an organosilicon compound featuring both boron and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane typically involves the reaction of diallylborane with a suitable silane precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The boron and silicon atoms can be oxidized using reagents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as halides or amines in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of boronic acids and silanols.
Reduction: Generation of borohydrides and silanes.
Substitution: Production of substituted boron and silicon compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane can be used as a building block for the construction of more complex molecules
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, organosilicon compounds, in general, have shown potential in drug delivery systems and as bioactive agents. The presence of boron can also be beneficial in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and ceramics. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. These reactions can lead to the formation of new bonds and the introduction of functional groups, which can alter the properties of the target molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)germane: Similar to the silane compound but with a germanium atom instead of silicon.
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)stannane: Contains a tin atom in place of silicon.
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)plumbane: Features a lead atom instead of silicon.
Uniqueness
(E)-(4-(Diallylboryl)nona-1,4-dien-5-yl)silane is unique due to the presence of both boron and silicon atoms, which impart distinct chemical properties. The combination of these elements allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds. The silicon atom provides stability and flexibility in the molecular structure, while the boron atom offers reactivity and potential for further functionalization.
Properties
Molecular Formula |
C15H27BSi |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
[(4E)-4-bis(prop-2-enyl)boranylnona-1,4-dien-5-yl]silane |
InChI |
InChI=1S/C15H27BSi/c1-5-9-11-15(17)14(10-6-2)16(12-7-3)13-8-4/h6-8H,2-5,9-13H2,1,17H3/b15-14- |
InChI Key |
XOYZDPNHHRTSLQ-PFONDFGASA-N |
Isomeric SMILES |
B(CC=C)(CC=C)/C(=C(/CCCC)\[SiH3])/CC=C |
Canonical SMILES |
B(CC=C)(CC=C)C(=C(CCCC)[SiH3])CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11868701.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)
![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)


![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)


![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)

![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)

